molecular formula C8H6Br2O B189879 2,4'-Dibromoacetophenone CAS No. 132309-76-3

2,4'-Dibromoacetophenone

Cat. No. B189879
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

2,4’-Dibromoacetophenone, also known as 4’-Bromophenacyl bromide, is a chemical compound with the molecular formula BrC6H4COCH2Br . It is used as a reagent for the analysis of fatty acids by HPLC as 4-bromophenacyl esters . It is also used in the protection of phenols and carboxylic acids .


Synthesis Analysis

2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids . The synthesis process involves a reaction with water and sodium sulfite in ethyl acetate and acetone .


Molecular Structure Analysis

The molecular structure of 2,4’-Dibromoacetophenone is represented by the linear formula BrC6H4COCH2Br . It has a molecular weight of 277.94 . The compound’s monoisotopic mass is 275.878540 Da .


Chemical Reactions Analysis

2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also used in the esterification of carboxylic acids .


Physical And Chemical Properties Analysis

2,4’-Dibromoacetophenone is a crystalline solid with a melting point of 108-110 °C (lit.) . It has a density of 1.7855 (rough estimate) and a refractive index of 1.5560 (estimate) . It is soluble in dimethyl sulfoxide (5 mg/ml), methanol (20 mg/ml), toluene, and ethanol, but insoluble in water .

Scientific Research Applications

Spectroscopic Analysis

  • 2,4'-Dibromoacetophenone (2,4'-DBrA) has been studied using quantum chemical calculations supporting experimental results by IR, 1 H, and 13 C NMR techniques. The study involved geometrical parameters, optimized energies, vibrational spectra, electronic properties, and molecular electrostatic potential surface (MEPs) calculations (Kose, 2016).

Derivatization Process

  • Research on the derivatization process of fatty acids using 2.4 dibromoacetophenone with BF3 catalyst aimed to improve UV detection in HPLC instruments. The study showed that this process could not produce phenacyl oleic but resulted in methyl oleic form (Ahda, Guntarti, & Kusbandari, 2016).

Acylation Processes

  • 2,4'-Dihydroxyacetophenone (resoracetophenone) synthesis from resorcinol and acetic acid was studied in the presence of various solid acid catalysts. The research focused on green chemistry principles and found Amberlyst-36, an ion exchange resin, to be highly effective (Yadav & Joshi, 2002).

Multi-component Synthesis

  • An efficient synthesis of dihydrofurans via a one-pot condensation reaction of 2,4'-dibromoacetophenone, aromatic aldehydes, and dimedone using nano-CuFe2O4@Chitosan under reflux conditions in ethanol was demonstrated. This process highlighted advantages such as diastereoselective synthesis and environmental friendliness (Safaei‐Ghomi & Shahbazi-Alavi, 2017).

Derivatization Method Improvements

Environmental Impact Studies

Safety And Hazards

2,4’-Dibromoacetophenone is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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Product Name

2,4'-Dibromoacetophenone

CAS RN

99-73-0
Record name 4-Bromophenacyl bromide
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Record name p-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Record name P-BROMOPHENACYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
553
Citations
K Etem - Anadolu University Journal of Science and Technology … - dergipark.org.tr
A spectroscopic investigation, used quantum chemical calculations, of 2,4'-dibromoacetophenone (2,4'-DBrA) molecule have been obtained in this paper. The calculations were …
Number of citations: 1 dergipark.org.tr
CH Farr, LC Ellis - Reproduction, 1980 - rep.bioscientifica.com
The effects of prostaglandin (PG) F-2α and E-2, cyclic GMP, testosterone and 2,4′-dibromoacetophenone (DBA) on rat seminiferous tubules in vitro were ascertained by measuring …
Number of citations: 37 rep.bioscientifica.com
H Zhang - Monatshefte für Chemie-Chemical Monthly, 2023 - Springer
A method for the selective formation of C2 coupling products via palladium-catalyzed cross-coupling of aryl titanium reagents and dihalogenated benzophenone or dihalogenated …
Number of citations: 0 link.springer.com
L Crombie, R Hardy, DW Knight - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The initial reaction of 4-substituted 2′-halogenoacetophenones with an excess of methyl Grignard reagent is shown to be an attack at the 1′-carbonyl to form a halohydrin salt. The …
Number of citations: 10 pubs.rsc.org
J Safaei-Ghomi, H Shahbazi-Alavi, P Babaei… - Chemistry of …, 2016 - Springer
CoFe 2 O 4 @SiO 2 –PrNH 2 nanoparticles have been used as an efficient and magnetically recoverable catalyst for the preparation of trans-3-aryl-2-(4-bromobenzoyl)-2,3-dihydro-4H-…
Number of citations: 17 link.springer.com
Z Chen, X Wang, H Wang, L Zhou, J Li, W Shu, J Zhou… - Seizure, 2012 - Elsevier
Valproic acid (VPA) is a well-established anticonvulsant drug that has been increasingly used in the treatment of many forms of generalized epilepsy. Although there are many reports of …
Number of citations: 45 www.sciencedirect.com
J Safaei-Ghomi, P Babaei, H Shahbazi-Alavi… - Journal of the Iranian …, 2016 - Springer
A simple and concise method catalyzed by nanocrystalline ZnZr 4 (PO 4 ) 6 ceramics has been reported for the synthesis of a series of trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(…
Number of citations: 12 link.springer.com
A Darehkordi, M Ramezani… - Heteroatom …, 2013 - Wiley Online Library
A new series of potentially biological active derivatives, namely alkyl‐2‐((4‐oxo‐2‐(phenylimino)‐3‐(β‐d‐pyranosyl‐2‐ylamino)thiazolidine‐5‐ylidene)acetate (5a–f), 4‐(4‐bromophenyl…
Number of citations: 3 onlinelibrary.wiley.com
ES Ramadan - Chinese Journal of Chemistry, 2010 - Wiley Online Library
Benzaldehyde [4‐(4‐bromophenyl)thiazol‐2‐yl]hydrazones 5a–5d were prepared by reacting the thiosemicarbazones 2a–2d with 2,4′‐dibromoacetophenone (1) in absolute ethanol. …
Number of citations: 7 onlinelibrary.wiley.com
J Safaei-Ghomi, P Babaei, H Shahbazi-Alavi… - Journal of Saudi …, 2017 - Elsevier
MgO nanoparticles have been used as an efficient catalyst for the diastereoselective preparation of trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones by the multi-component …
Number of citations: 21 www.sciencedirect.com

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